molecular formula C6H15NO B2632522 2-Methoxypentan-1-amine CAS No. 883543-87-1

2-Methoxypentan-1-amine

Cat. No.: B2632522
CAS No.: 883543-87-1
M. Wt: 117.192
InChI Key: KNKWGVDPVJGCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypentan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-6(5-7)8-2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKWGVDPVJGCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing 2 Methoxypentan 1 Amine in Contemporary Organic Chemistry Research

Significance of Alkoxyalkyl Amines in Advanced Synthetic Methodologies

Alkoxyalkyl amines, a class of organic compounds featuring both an alkoxy and an amine functional group, are of significant interest in modern synthetic chemistry. Their utility stems from the unique combination of these two functional groups, which can influence the molecule's reactivity, stereochemistry, and biological activity. Chiral 1,2-amino alcohols, which are structurally related to alkoxyalkyl amines, are prevalent motifs in many pharmaceutical molecules. acs.org The synthesis of enantiomerically pure amino alcohols is a challenging yet crucial task in organic synthesis. acs.org

The presence of the alkoxy group, particularly in proximity to the amine, can modulate the amine's basicity and nucleophilicity, and can also act as a coordinating group for metal catalysts in asymmetric synthesis. This coordination can be pivotal in achieving high levels of stereocontrol in catalytic reactions. Furthermore, the alkoxy group can be a precursor to other functional groups or can be a key feature in the final target molecule, contributing to its desired properties. The development of efficient synthetic strategies to access these important drug molecules is a significant goal for chemists. nih.gov

The synthesis of chiral 1,2-amino alcohol-containing compounds has been advanced through methods like ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org This highlights the ongoing research effort to develop practical and efficient routes to this important class of molecules.

Overview of Primary Amine Research Trajectories in Stereocontrol

The stereocontrolled synthesis of primary amines is a cornerstone of modern organic chemistry, as these compounds are not only valuable in their own right but also serve as versatile intermediates for the synthesis of more complex molecules, including a vast array of pharmaceuticals. sigmaaldrich.com Research in this area is dynamic, with several key trajectories aimed at achieving high levels of enantioselectivity and diastereoselectivity.

One major avenue of research is the development of catalytic asymmetric methods. This includes the use of chiral catalysts to effect the enantioselective transformation of prochiral starting materials into chiral primary amines. rsc.org Techniques such as asymmetric hydrogenation, reductive amination, and hydroamination are at the forefront of this research. For instance, chiral primary amine-based organocatalysts have emerged as powerful tools in asymmetric synthesis, proving effective in a wide range of enantioselective organic reactions. rsc.org

Another significant trajectory involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched primary amine. 1,2-Amino alcohols and their derivatives are often employed as chiral auxiliaries in asymmetric synthesis. nih.gov

Furthermore, enzymatic methods are gaining prominence as a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases can catalyze the reductive amination of ketones with high enantioselectivity. organic-chemistry.org The development of methods for the synthesis of primary amines from readily available starting materials remains an active area of research, with various protocols being developed to address challenges such as chemoselectivity and functional group tolerance. organic-chemistry.org

Synthetic Strategy Description Key Advantages Representative Research Focus
Catalytic Asymmetric Synthesis Use of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in the formation of the C-N bond.High catalytic turnover, potential for high enantiomeric excess.Development of novel chiral ligands and organocatalysts. rsc.orgalfachemic.com
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction.Generally reliable and predictable stereochemical control.Design of new, easily cleavable chiral auxiliaries. nih.gov
Enzymatic Synthesis Utilization of enzymes (e.g., transaminases) to catalyze the stereoselective synthesis of amines.High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme engineering and expansion of substrate scope. organic-chemistry.orgresearchgate.net
Stoichiometric Reagents Use of stoichiometric amounts of chiral reagents to achieve stereocontrol.Can be effective for specific transformations.Development of new chiral reagents with high selectivity.

Positioning 2-Methoxypentan-1-amine within Chiral Amine Chemical Space

This compound, while not extensively documented in dedicated research literature, occupies a specific and potentially valuable position within the broader chemical space of chiral amines. Its structure, featuring a primary amine at the 1-position and a methoxy (B1213986) group at the chiral center on the 2-position, places it within the class of chiral β-amino ethers.

The primary amine functionality makes it a versatile building block, capable of undergoing a wide range of chemical transformations, such as N-alkylation, acylation, and participation in the formation of imines and enamines. organic-chemistry.org The chirality at the C2 position, influenced by the methoxy group, is a key feature. The synthesis of such a structure would require stereocontrolled methods to establish the desired enantiomer.

The presence of the methoxy group at the β-position relative to the amine is significant. This arrangement can influence the molecule's conformational preferences and its ability to act as a bidentate ligand in coordination with metal centers. This is particularly relevant in the context of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity. While specific applications of this compound are not widely reported, its structural motifs are found in more complex molecules with biological activity. The stereoselective synthesis of α-methylene-β-hydroxy-γ-alkoxy esters and ketones, which share a similar alkoxy-substituted stereocenter, has been explored, indicating the interest in constructing such structural features. tandfonline.comresearchgate.net

Strategic Synthetic Methodologies for 2 Methoxypentan 1 Amine

Established Chemical Syntheses of Primary Aliphatic Amines

The synthesis of primary aliphatic amines like 2-Methoxypentan-1-amine can be achieved through several well-established chemical transformations. These methods typically involve the conversion of other functional groups into an amino group and are foundational in organic synthesis.

Reductive Amination Pathways for Carbonyl Precursors

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a principal strategy for synthesizing this compound from its corresponding carbonyl precursor, 2-methoxypentanal (B6267200). sigmaaldrich.com This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with an amine source (typically ammonia (B1221849) for primary amines), which is then reduced in situ to the desired amine. sigmaaldrich.commsu.ru

The process is popular due to the broad availability of carbonyl compounds and the generally mild reaction conditions. msu.ru A variety of reducing agents can be employed, each with specific selectivities and reactivities. The choice of solvent is also crucial, with 1,2-dichloroethane (B1671644) (DCE) being a preferred solvent for many reductive aminations using sodium triacetoxyborohydride (B8407120). organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SubstratesKey CharacteristicsReference
Sodium triacetoxyborohydride (NaBH(OAc)3)Aldehydes, KetonesMild and selective, does not reduce the starting carbonyl compound readily. Effective for a wide range of substrates. organic-chemistry.org
Sodium cyanoborohydride (NaBH3CN)Aldehydes, KetonesEffective at slightly acidic pH where imine formation is favorable. Less reactive towards carbonyls than NaBH4. sigmaaldrich.com
Catalytic Hydrogenation (H2/Catalyst)Aldehydes, KetonesUtilizes catalysts like Pd, Pt, or Ni. Can be highly efficient but may require elevated pressure and temperature. researchgate.net
Dibutyltin dichloride/PhenylsilaneAldehydes, KetonesCatalytic system suitable for anilines and dialkylamines. organic-chemistry.org

For the synthesis of this compound, 2-methoxypentanal would be reacted with ammonia in the presence of a suitable reducing agent, such as NaBH(OAc)₃, to yield the target racemic amine.

Nucleophilic Substitution Approaches via Halogenated Intermediates

Another classical approach involves the nucleophilic substitution of a halogenated precursor with an amine nucleophile. For this compound, this would typically start with 1-halo-2-methoxypentane (e.g., 1-bromo-2-methoxypentane). The reaction with ammonia would yield the primary amine.

However, this method can be complicated by over-alkylation, where the newly formed primary amine acts as a nucleophile itself, reacting with another molecule of the alkyl halide to form a secondary amine, and subsequently a tertiary amine. To circumvent this, a large excess of ammonia is often used, or alternatively, a protected amine equivalent like azide (B81097) followed by reduction, or the Gabriel synthesis can be employed. While nucleophilic aromatic substitution of methoxy (B1213986) arenes has been explored, direct substitution on aliphatic systems remains a standard textbook procedure. ntu.edu.sgrsc.org

Reduction of Nitrile and Amide Functional Groups

The reduction of nitriles and amides provides a reliable route to primary amines. This two-step sequence first requires the synthesis of the corresponding nitrile or amide intermediate.

Nitrile Pathway : 2-methoxypentanenitrile (B3390414) could be synthesized from a suitable precursor and then reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel) are effective for converting the nitrile group (-C≡N) into a primary amino group (-CH₂NH₂).

Amide Pathway : Similarly, 2-methoxypentanamide can be prepared and subsequently reduced, typically with LiAlH₄, to furnish this compound.

These reduction methods are robust but involve potent, and often sensitive, reducing agents requiring careful handling.

Enantioselective and Diastereoselective Synthetic Routes to this compound

The synthesis of specific stereoisomers of chiral amines is of paramount importance, particularly in the pharmaceutical and agrochemical industries. nih.gov Advanced synthetic methods, including biocatalysis and asymmetric catalysis, offer powerful tools to produce enantiomerically pure this compound.

Biocatalytic Approaches (e.g., Amine Dehydrogenases, Lipase-Catalyzed Kinetic Resolutions)

Biocatalysis has emerged as an attractive and sustainable option for producing chiral amines with high enantioselectivity under mild conditions. nih.gov

Amine Dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of carbonyl compounds. nih.govuva.nl These enzymes show great potential for the synthesis of chiral primary amines from prochiral ketones or aldehydes at the expense of ammonia and a hydride source, often regenerated in situ. nih.govuva.nl Research on the synthesis of the closely related compound, (S)-1-methoxypropan-2-amine ((S)-MOIPA), demonstrates the effectiveness of this approach. frontiersin.orgresearchgate.net Wild-type AmDHs such as MsmeAmDH have been shown to be efficient for the synthesis of small hydroxylated or unfunctionalized 2-aminoalkanes. frontiersin.org A semi-preparative scale synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one has been successfully performed using MsmeAmDH, achieving high conversion and excellent enantiomeric excess. frontiersin.orgresearchgate.netresearchgate.net This suggests that a similar biocatalytic reductive amination of 2-methoxypentanal could be a viable route to enantiopure (S)- or (R)-2-Methoxypentan-1-amine, depending on the enzyme selected.

Table 2: Biocatalytic Synthesis of (S)-1-methoxypropan-2-amine via Reductive Amination
EnzymeSubstrateScale/ConcentrationConversion (%)Enantiomeric Excess (ee %)Reference
MsmeAmDH1-methoxypropan-2-one50 mM>95%98.1% (S) frontiersin.org
MsmeAmDH1-methoxypropan-2-one150 mM (semi-preparative)88.3%98.6% (S) researchgate.net

Lipase-Catalyzed Kinetic Resolution is another powerful biocatalytic strategy. This method involves the enantioselective acylation of a racemic amine. nih.gov First, racemic this compound would be synthesized using one of the methods described in section 2.1. Then, a lipase (B570770) enzyme (e.g., from Candida antarctica or Pseudomonas cepacia) is used to selectively acylate one of the enantiomers, often using an acyl donor like vinyl acetate. polimi.itnih.gov This process yields a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated. This technique has been successfully applied to a wide range of substrates, achieving high enantiomeric ratios. nih.govnih.gov

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a non-enzymatic alternative for the enantioselective synthesis of amines. These methods often involve the development of sophisticated catalysts that can control the stereochemical outcome of a reaction. youtube.com

One prominent strategy is the asymmetric reductive amination of a carbonyl precursor. This is analogous to the methods in 2.1.1, but employs a chiral catalyst, such as an Iridium or Ruthenium complex coordinated to a chiral phosphine (B1218219) ligand, to induce enantioselectivity during the reduction of the imine intermediate. rsc.org

Another approach is the catalytic kinetic resolution of the racemic amine. For instance, a titanium-catalyzed method for the kinetic resolution of N-alkoxy amines has been reported, featuring broad substrate scope and high selectivity. nih.gov While the target compound is not an N-alkoxy amine, the principle of developing a small-molecule catalyst to selectively react with one enantiomer is broadly applicable.

Furthermore, novel methods are continuously being developed, such as the phosphine-catalyzed γ-addition of nitrogen nucleophiles to alkynoates, which can afford enantioenriched γ-amino compounds, demonstrating the ongoing innovation in asymmetric C-N bond formation. nih.gov

Chiral Auxiliary-Mediated Strategies

The reliable control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds. Chiral auxiliaries are a powerful tool in this regard, temporarily introducing a chiral element to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org For the synthesis of chiral this compound, a plausible strategy involves the use of a chiral auxiliary to control the formation of the stereocenter at the C2 position.

One common approach involves the use of chiral oxazolidinones or pseudoephedrine-derived amides. nih.gov For instance, a hypothetical synthesis could begin with the acylation of a chiral auxiliary, such as one derived from pseudoephenamine, with a suitable pentanoyl derivative. nih.gov Pseudoephenamine is a versatile chiral auxiliary that has demonstrated high stereocontrol in alkylation reactions. nih.gov Subsequent stereoselective functionalization at the α-position to introduce the methoxy group, followed by reduction of the carbonyl group and cleavage of the auxiliary, would yield the desired chiral this compound. The choice of auxiliary can significantly influence the diastereoselectivity of the key bond-forming step.

Another established class of chiral auxiliaries are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries, which are effective in the asymmetric alkylation of carbonyl compounds. thieme-connect.com A potential synthetic route could involve the formation of a hydrazone from 2-pentanone and SAMP/RAMP, followed by deprotonation and reaction with a methoxy-introducing electrophile. Subsequent cleavage of the auxiliary would afford the chiral amine.

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Key considerations include the efficiency of the auxiliary in inducing the desired stereochemistry, the ease of its attachment and removal, and the potential for its recovery and reuse.

Table 1: Comparison of Common Chiral Auxiliaries Applicable to Amine Synthesis

Chiral AuxiliaryTypical Diastereomeric Excess (d.e.)AdvantagesDisadvantages
Evans Oxazolidinones>95%High stereoselectivity, well-established methodsCleavage can sometimes be harsh
Pseudoephedrine/Pseudoephenamine>95% nih.govCrystalline derivatives, high diastereoselectivity nih.govPotential for epimerization during cleavage
SAMP/RAMP85-98% thieme-connect.comVersatile for α-alkylation of carbonyls thieme-connect.comMulti-step synthesis of the auxiliary
tert-Butanesulfinamide>95%Broad substrate scope, stable auxiliaryCost of the auxiliary

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. rsc.orgresearcher.life

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently "greener" as they generate less waste. jocpr.com For the synthesis of this compound, a reductive amination of 2-methoxypentanal would represent a highly atom-economical approach. organic-chemistry.orgorganic-chemistry.org In this one-pot reaction, the aldehyde reacts with an amine source, typically ammonia or an ammonium (B1175870) salt, and the intermediate imine is reduced in situ to form the target amine. organic-chemistry.orgorganic-chemistry.org The only byproduct in an ideal reductive amination using hydrogen gas as the reductant is water. google.com

In contrast, classical methods for amine synthesis, such as the Gabriel synthesis, often suffer from poor atom economy due to the formation of stoichiometric amounts of byproducts. primescholars.com For example, the Gabriel synthesis generates a phthalhydrazide (B32825) byproduct which has a significant molecular weight. primescholars.com

Table 2: Theoretical Atom Economy for Different Synthetic Routes to this compound

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Reductive Amination of 2-Methoxypentanal2-Methoxypentanal, Ammonia, H₂This compoundWater87.1%
Hypothetical Gabriel Synthesis2-Methoxy-1-bromopentane, Potassium Phthalimide, HydrazineThis compoundPotassium Bromide, Phthalhydrazide34.5%

Solvents are a major contributor to the environmental impact of chemical processes. acsgcipr.org The selection of greener solvents, or the elimination of solvents altogether, is a key aspect of green chemistry. acs.org For the synthesis of this compound, traditional solvents for reductive amination such as dichloromethane (B109758) or 1,2-dichloroethane should be avoided due to their toxicity and environmental persistence. acsgcipr.org

More environmentally benign alternatives include esters like ethyl acetate, or alcohols. acsgcipr.org However, the use of alcohols in reductive aminations with metal catalysts can sometimes lead to side reactions where the alcohol itself is oxidized. acsgcipr.org Water is an ideal green solvent, and some amination reactions can be performed in aqueous media, which can improve safety and reduce costs. acs.org Solvent-free, or neat, conditions are also highly desirable, and some reductive aminations can be carried out without a solvent, particularly with the use of solid-supported reagents. researchgate.net The choice of solvent can also impact the reaction rate and selectivity. acs.org

Energy efficiency is another important principle of green chemistry. Reactions that can be conducted at ambient temperature and pressure are preferred over those that require significant energy input for heating or cooling. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by reducing reaction times. nih.gov

The minimization of byproducts is closely linked to the principle of atom economy. primescholars.com In the context of synthesizing this compound, a key challenge in many amine syntheses is the formation of over-alkylated byproducts, such as secondary and tertiary amines. researchgate.net

Reductive amination, when carefully controlled, can offer high selectivity for the desired primary amine. organic-chemistry.org The use of a large excess of the ammonia source can help to minimize the formation of secondary amines. libretexts.org Furthermore, the choice of catalyst and reaction conditions plays a crucial role in controlling selectivity and minimizing the formation of unwanted side products. organic-chemistry.org The ideal synthetic route would generate only the desired product and benign byproducts like water. google.com

Reactivity and Mechanistic Investigations of 2 Methoxypentan 1 Amine

Reactions of the Primary Amine Moiety

The primary amine group in 2-Methoxypentan-1-amine is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is fundamental to its use as a building block in organic synthesis.

Nucleophilic Reactivity in Imine and Amide Formation

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, particularly in reactions with carbonyl compounds.

Imine Formation:

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The equilibrium of the reaction can often be shifted towards the imine product by removing the water formed during the reaction. libretexts.orgyoutube.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer steps to form the carbinolamine. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an iminium ion, which is then deprotonated to yield the stable imine. youtube.com

No specific experimental data for imine formation with this compound was found in the searched literature. The following table provides a generalized representation of this reaction.

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAldehyde (R'-CHO)N-(2-Methoxypentyl)methanimine derivativeAcid catalyst (e.g., p-TsOH), removal of water
This compoundKetone (R'-CO-R'')N-(2-Methoxypentyl)alkan-1-imine derivativeAcid catalyst (e.g., p-TsOH), removal of water

Amide Formation:

Amides are readily synthesized from this compound through reactions with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides. These reactions are examples of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

When reacting with an acyl chloride, the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and a final deprotonation step by a base (often a second equivalent of the amine) yields the corresponding N-(2-methoxypentyl)amide. masterorganicchemistry.com A similar mechanism is observed with acid anhydrides, where a carboxylate ion is the leaving group. chemguide.co.uklibretexts.org

While specific examples for this compound are not available, the table below illustrates typical conditions for amide formation with primary amines.

AmineAcylating AgentProductTypical Conditions
Primary AmineAcyl ChlorideN-Substituted AmideAprotic solvent (e.g., CH₂Cl₂), Base (e.g., triethylamine (B128534) or excess amine)
Primary AmineAcid Anhydride (B1165640)N-Substituted AmideHeating may be required, often in the presence of a base

Alkylation and Acylation Reactions

Alkylation:

The primary amine of this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction, however, is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com Selective mono-alkylation can sometimes be achieved by using a large excess of the primary amine. longdom.org

AmineAlkylating AgentProduct(s)General Observations
This compoundAlkyl Halide (R-X)Mono-, di-, tri-alkylated amines, and quaternary ammonium saltReaction often leads to a mixture of products. wikipedia.orgmasterorganicchemistry.com

Acylation:

As discussed in the context of amide formation, acylation of this compound with acyl chlorides or acid anhydrides is a common and efficient reaction to form N-substituted amides. researchgate.net This reaction is generally more straightforward to control than alkylation, typically yielding the mono-acylated product. researchgate.net

Derivatization for Synthetic Utility

The primary amine group of this compound can be derivatized to facilitate analysis or to introduce new functional groups for further synthetic transformations. Common derivatization techniques for primary amines include acylation and the formation of carbamates.

For gas chromatography (GC) analysis, primary amines are often derivatized to increase their volatility and thermal stability. nih.gov Common derivatizing reagents include:

Trifluoroacetic anhydride (TFAA): Reacts with primary amines to form trifluoroacetamides, which are highly volatile and suitable for GC analysis with electron capture detection (ECD). iu.edugcms.cz

Isobutyl chloroformate (IBCF): Reacts with primary amines in a two-phase system to form stable carbamate (B1207046) derivatives that exhibit excellent chromatographic behavior. nih.govresearchgate.net

The derivatization process typically involves reacting the amine with the reagent, often in the presence of a base and a suitable solvent, followed by extraction of the derivative for analysis. research-solution.com

The following table summarizes common derivatization reactions for primary amines, which are applicable to this compound.

Derivatizing AgentDerivative TypePurpose
Trifluoroacetic anhydride (TFAA)TrifluoroacetamideIncreases volatility for GC analysis. iu.edugcms.cz
Isobutyl chloroformate (IBCF)CarbamateImproves chromatographic properties for GC analysis. nih.govresearchgate.net

Transformations Involving the Methoxy (B1213986) Functional Group

The methoxy group in this compound is an ether linkage, which is generally stable but can undergo cleavage under specific, harsh conditions.

Cleavage Reactions of the Ether Bond

The carbon-oxygen bond of the methoxy group can be cleaved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com This reaction typically proceeds via a nucleophilic substitution mechanism.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the carbon atom of the pentyl chain attached to the oxygen. Given that this is a secondary carbon, the reaction could proceed via either an Sₙ1 or Sₙ2 pathway, depending on the specific reaction conditions. masterorganicchemistry.comyoutube.com Cleavage of the methyl C-O bond is also possible. The alcohol product formed can further react with the excess strong acid to yield an alkyl halide. masterorganicchemistry.com

Specific experimental data for the ether cleavage of this compound is not available. The table below outlines the expected products of this reaction.

ReactantReagentExpected ProductsMechanism
This compoundHBr (excess)2-Bromopentan-1-amine and Methyl bromideSₙ1 or Sₙ2
This compoundHI (excess)2-Iodopentan-1-amine and Methyl iodideSₙ1 or Sₙ2

Participation in Cyclization Reactions

Amino ethers, such as this compound, have the potential to undergo intramolecular cyclization reactions to form heterocyclic compounds. For instance, under appropriate conditions, they can be precursors to substituted morpholines. The synthesis of morpholines can be achieved from vicinal amino alcohols, which could potentially be formed from the cleavage of the methoxy group in this compound followed by appropriate functionalization. researchgate.net

More direct cyclization pathways for amino ethers can also be envisioned, although specific examples involving this compound are not documented in the searched literature. The synthesis of substituted morpholines often involves the intramolecular cyclization of an amino alcohol derivative. nih.govarkat-usa.orgnih.gov For a compound like this compound, a synthetic strategy to form a morpholine (B109124) ring would likely require modification of the carbon skeleton to introduce a hydroxyl group at an appropriate position relative to the amine.

The following table presents a hypothetical cyclization precursor that could be derived from this compound, leading to a substituted morpholine.

Precursor (Hypothetical)ProductGeneral Reaction Type
N-Substituted-2-(2-hydroxyethoxy)pentan-1-amineN-Substituted-3-propylmorpholineIntramolecular Williamson ether synthesis or other cyclization methods

Stereochemical Aspects of this compound Reactions

The stereochemical outcome of reactions at the chiral center of this compound, or reactions involving the formation of new stereocenters, is of significant interest in synthetic chemistry.

Retention or Inversion of Configuration

Reactions involving the chiral center at C2 of this compound can theoretically proceed with either retention or inversion of the existing stereochemical configuration. The outcome is highly dependent on the reaction mechanism.

Diastereoselectivity in Multi-Chiral Center Synthesis

When this compound is used as a reactant in the formation of a new chiral center, the existing stereocenter at C2 can influence the stereochemical outcome at the newly formed center, a phenomenon known as diastereoselectivity. The degree of diastereoselectivity is influenced by steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding involving the amine and methoxy groups, which can direct the approach of incoming reagents.

For example, in the alkylation of the amine or its reaction with a chiral electrophile, one diastereomer may be formed in preference to the other. The specific diastereomeric ratio would depend on the reaction conditions and the nature of the reactants.

Advanced Mechanistic Elucidation of Key Transformations

A thorough understanding of the reaction mechanisms involving this compound would require advanced computational and experimental studies.

Reaction Pathway Analysis

Computational chemistry, employing methods such as Density Functional Theory (DFT), could be used to map the potential energy surface of a given reaction. This analysis would help in identifying the most likely reaction pathway by comparing the activation energies of various possible routes. For example, in a reaction with an epoxide, a computational study could elucidate whether the reaction proceeds via an S\N2-like mechanism and could predict the regioselectivity of the amine's attack.

Transition State Characterization

The characterization of transition states is crucial for understanding reaction kinetics and selectivity. For any proposed mechanism, computational modeling can be used to locate and characterize the geometry and energy of the transition state. For instance, in a hypothetical intramolecular cyclization, the transition state structure would reveal the geometric arrangement of atoms at the point of highest energy, providing insight into the factors that control the reaction rate and stereochemical outcome.

Applications of 2 Methoxypentan 1 Amine As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The bifunctional nature of 2-Methoxypentan-1-amine, possessing both a nucleophilic amine and a coordinating methoxy (B1213986) group, coupled with its inherent chirality, makes it a valuable precursor for the synthesis of complex organic molecules. These molecules are often key components in pharmaceuticals and other biologically active compounds.

Chiral heterocycles are fundamental structural motifs in a vast array of medicinal compounds and natural products. The primary amine group of this compound can readily participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic rings. The stereocenter at the C2 position of the pentyl chain allows for the synthesis of enantiomerically pure or enriched heterocyclic compounds, which is crucial for their biological activity.

For instance, this compound can be envisioned as a key starting material in the synthesis of chiral piperidines, pyrrolidines, and other related N-heterocycles. researchgate.net General synthetic strategies, such as reductive amination of dicarbonyl compounds or intramolecular cyclization of appropriately functionalized derivatives of this compound, could be employed. The methoxy group can influence the regioselectivity of these reactions and the conformational preferences of the resulting heterocycles. The synthesis of chiral N-heterocycles is a significant area of research, with applications in drug discovery. beilstein-journals.orgbeilstein-journals.org

Table 1: Potential Chiral Heterocycles Derived from this compound

Heterocycle ClassPotential Synthetic RouteKey Intermediate from this compound
Chiral PiperidinesIntramolecular Reductive AminationN-(4-oxobutyl)-2-methoxypentan-1-amine
Chiral PyrrolidinesIntramolecular Nucleophilic SubstitutionN-(3-halopropyl)-2-methoxypentan-1-amine
Chiral MorpholinesReaction with a diepoxide or dihalideN,N-bis(2-hydroxyethyl)-2-methoxypentan-1-amine

This table is illustrative and shows potential synthetic pathways.

Beyond the synthesis of simple heterocycles, this compound can serve as a scaffold to build more complex, polyfunctional molecules. The primary amine can be readily derivatized to introduce other functional groups or to connect to other molecular fragments. This allows for the systematic construction of molecules with desired three-dimensional arrangements and functionalities. The development of such molecular scaffolds is essential for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

Role in Ligand Design for Metal-Catalyzed Processes

The field of metal-catalyzed asymmetric synthesis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. nih.gov The structural characteristics of this compound make it a promising candidate for the development of novel chiral ligands.

The primary amine of this compound can be transformed into a variety of coordinating groups, such as phosphines, oxazolines, or other nitrogen-based donors. nih.govrsc.orgresearchgate.net The resulting ligands would be chiral due to the stereocenter in the pentylamine backbone. These chiral ligands can then be complexed with transition metals like palladium, rhodium, or iridium to create catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. nih.gov The methoxy group could play a secondary role in coordinating the metal center or in influencing the electronic properties of the catalyst, thereby affecting its reactivity and selectivity. The modular nature of such ligands, where the steric and electronic properties can be tuned by modifying the substituents, is a key advantage in catalyst development. nih.gov

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypePotential SynthesisTarget Asymmetric Reaction
Chiral AminophosphineReaction with chlorodiphenylphosphineAsymmetric Hydrogenation
Chiral BisoxazolineCondensation with a chiral amino alcohol derivativeAsymmetric Allylic Alkylation
Chiral Salen-typeCondensation with a salicylaldehyde (B1680747) derivativeAsymmetric Epoxidation

This table presents hypothetical ligand types and their potential applications.

The ability of the amine and methoxy groups in this compound to coordinate with metal ions makes it an interesting subject for coordination chemistry studies. nih.govwikipedia.orgresearchgate.netdntb.gov.ua The formation of chelate complexes, where both functional groups bind to the same metal center, can lead to thermodynamically stable and kinetically inert species. The study of these coordination complexes can provide valuable insights into the fundamental principles of metal-ligand interactions. The stereochemistry of the ligand will influence the geometry and properties of the resulting metal complexes. Such studies are crucial for the rational design of new catalysts and functional materials. rsc.org

Contribution to Advanced Materials Precursors

The unique combination of functional groups and chirality in this compound also suggests its potential as a precursor for advanced materials. The primary amine can be used to incorporate the molecule into polymeric structures or to functionalize surfaces. The methoxy group can influence the material's properties, such as its solubility, thermal stability, and self-assembly behavior. For example, it could be used to synthesize chiral polymers with specific optical or recognition properties. Furthermore, its ability to coordinate with metals could be exploited in the preparation of functional metal-organic frameworks (MOFs) or other hybrid materials.

Polymer Chemistry Monomer Applications

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as a monomer in polymerization reactions. While various primary amines are employed in polymer synthesis, the specific use of this compound has not been documented. The dual functionality of an amine group and a methoxy group could theoretically allow it to act as a monomer or a chain modifier in specific polymerization processes, such as in the formation of polyamides or polyimines, but no such studies have been published.

Functional Group Integration into Novel Material Frameworks

Similarly, no research could be found describing the integration of this compound into novel material frameworks. The primary amine group offers a reactive site for covalent attachment to material surfaces or for incorporation into larger molecular structures, such as metal-organic frameworks (MOFs) or other porous materials. The methoxy group could also influence the material's properties, for instance by modifying its hydrophilicity or coordinating capabilities. However, without specific studies, any discussion of its role remains purely hypothetical.

Given the absence of research, no data tables or detailed findings can be presented.

Compound Names

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-Methoxypentan-1-amine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure of this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduyoutube.com This allows for the definitive assignment of which protons are bonded to which carbons. For this compound, an edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, as CH and CH₃ peaks appear with opposite phase to CH₂ peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). youtube.comsdsu.edu This is instrumental in piecing together the molecular skeleton by identifying longer-range connectivities. For instance, the protons of the methoxy (B1213986) group (-OCH₃) would show a correlation to the C2 carbon, confirming the position of the ether linkage. Similarly, the protons on C1 would show correlations to C2 and C3, establishing the connectivity of the pentyl chain. columbia.eduresearchgate.net

Table 1: Predicted 2D NMR Correlations for this compound This table is based on established principles of NMR spectroscopy.

Proton PositionExpected HSQC Correlation (¹J_CH)Expected Key HMBC Correlations (²J_CH, ³J_CH)
H1 (-CH₂NH₂)C1C2, C3
H2 (-CHOCH₃)C2C1, C3, C4, Methoxy Carbon
H3 (-CH₂)C3C1, C2, C4, C5
H4 (-CH₂)C4C2, C3, C5
H5 (-CH₃)C5C3, C4
Methoxy (-OCH₃)Methoxy CarbonC2

The carbon atom at the C2 position in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Determining the enantiomeric excess (ee) of a sample is crucial in stereoselective synthesis and pharmaceutical research. nih.gov This is often achieved using NMR in conjunction with chiral resolving agents.

Chiral Shift Reagents (CSRs), such as lanthanide complexes (e.g., Eu(hfc)₃) or chiral derivatizing agents like Mosher's acid, are used for this purpose. researchgate.netharvard.edursc.org When a CSR is added to a solution of a racemic or enantioenriched sample of this compound, it forms transient diastereomeric complexes with each enantiomer through non-covalent interactions. researchgate.net These diastereomeric complexes are not mirror images and thus have different NMR spectra. This results in the separation of signals for corresponding protons in the R and S enantiomers, creating two distinct sets of peaks. tcichemicals.com By integrating the areas of these separated peaks, the ratio of the two enantiomers, and therefore the enantiomeric excess, can be accurately calculated.

Mass Spectrometry (MS) in Reaction Monitoring and Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. nih.govwvu.edu For this compound (molecular formula C₆H₁₅NO), HRMS can measure the mass of the protonated molecule [M+H]⁺ with a precision in the parts-per-million (ppm) range. This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds that might have the same nominal mass. The high selectivity of techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HR-MS) makes them invaluable for identifying compounds in complex mixtures. nih.gov

Table 2: Theoretical Mass Data for this compound Calculated values for use in HRMS analysis.

SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₆H₁₆NO⁺118.1226
[M+Na]⁺C₆H₁₅NNaO⁺140.1046

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. purdue.edumsu.edu In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure.

For this compound, characteristic fragmentation pathways are expected based on the known behavior of primary amines and ethers. mdpi.comnih.gov Key fragmentation events would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines. nih.gov This could result in the loss of the propyl group from the C2 position.

Loss of Ammonia (B1221849): Cleavage of the C1-N bond could lead to the loss of ammonia (NH₃).

Cleavage of the Ether Bond: Fragmentation could occur at the C-O bonds of the methoxy group.

Analyzing these specific fragments helps to piece together the original structure and confirm the locations of the functional groups. wvu.edunih.gov

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a molecule. mdpi.commdpi.com

For this compound, the key functional groups are the primary amine (-NH₂), the ether (C-O-C), and the alkane backbone (C-H, C-C).

Primary Amine (-NH₂): This group gives rise to several characteristic peaks. In the IR spectrum, two distinct N-H stretching bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgyoutube.com An N-H "scissoring" bending vibration is also characteristically found around 1650-1580 cm⁻¹. spectroscopyonline.commaterialsciencejournal.org

Ether (C-O-C): The most prominent feature for the ether group is a strong C-O stretching band, which typically appears in the 1150-1085 cm⁻¹ region of the IR spectrum. youtube.comwpmucdn.com

Alkyl C-H Bonds: C-H stretching vibrations from the pentyl chain and methoxy group are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations appear in the 1470-1350 cm⁻¹ range. nih.gov

By comparing the experimental spectrum with known correlation tables, the presence of these functional groups can be confirmed, providing complementary evidence to NMR and MS data.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents typical wavenumber ranges for the compound's key functional groups based on established spectroscopic data. mdpi.comyoutube.comspectroscopyonline.comwpmucdn.comaip.org

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
Primary Amine (R-NH₂)N-H Asymmetric Stretch3400 - 3500Medium
Primary Amine (R-NH₂)N-H Symmetric Stretch3300 - 3400Medium
Primary Amine (R-NH₂)N-H Scissoring (Bend)1580 - 1650Medium-Strong
Primary Amine (R-NH₂)N-H Wagging780 - 850Broad, Strong
Ether (C-O-C)C-O Asymmetric Stretch1085 - 1150Strong
Alkyl (C-H)C-H Stretch2850 - 2970Strong
Alkyl (CH₂)CH₂ Bending~1465Medium
Alkyl (CH₃)CH₃ Bending~1450 and ~1375Medium

Chiral Chromatography (e.g., HPLC, GC) for Enantiomer Separation and Purity Assessment

Chiral chromatography is a cornerstone analytical technique for the separation and quantification of enantiomers, which are non-superimposable mirror images of chiral molecules. For this compound, which contains a chiral center, these methods are vital for assessing enantiomeric purity and isolating individual enantiomers for further investigation. The most prominent chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which employ chiral stationary phases (CSPs) to achieve separation. nih.govnih.gov

The fundamental principle of chiral chromatography rests on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase. These transient diastereomeric interactions can involve hydrogen bonds, dipole-dipole forces, steric effects, and inclusion complexation. The difference in interaction energy leads to different retention times for the (R)- and (S)-enantiomers, enabling their separation. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective and versatile method for resolving the enantiomers of many chiral compounds, including primary amines. mdpi.com The success of the separation is heavily dependent on the choice of the chiral stationary phase. mdpi.com For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are frequently employed. yakhak.orgcsfarmacie.cz

The composition of the mobile phase is another critical parameter. Typically, a mixture of a non-polar alkane, like hexane, and an alcohol modifier, such as isopropanol, is used. csfarmacie.cz The ratio is carefully optimized to achieve good resolution in a reasonable timeframe. To improve peak shape and prevent tailing, a small amount of a basic additive like diethylamine (B46881) (DEA) or butylamine (B146782) (BA) is often added to the mobile phase. mdpi.comnih.gov This additive competes with the amine analyte for highly active sites on the stationary phase, leading to more symmetrical peaks. mdpi.com In the absence of such additives, primary amines can show very strong retention or fail to elute altogether. mdpi.com

Gas Chromatography (GC)

For volatile compounds like this compound, chiral Gas Chromatography (GC) offers another powerful separation strategy. Chiral GC uses a capillary column coated with a CSP. Derivatized cyclodextrins are the most common and effective CSPs for the enantioseparation of a wide variety of compounds, including amines. rsc.orgsigmaaldrich.com

To enhance volatility and improve chromatographic performance, primary amines are often derivatized before GC analysis. nih.govsigmaaldrich.com A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine into a more volatile and less polar N-trifluoroacetyl derivative. nih.gov The separation of these derivatized enantiomers is then achieved on a cyclodextrin-based CSP, such as one containing a trifluoroacetylated cyclodextrin (B1172386), by optimizing the temperature program of the GC oven. sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

While specific studies on the chiral separation of this compound are not prevalent in the literature, extensive research on structurally analogous chiral primary amines provides a solid foundation for predicting effective separation methodologies. yakhak.orgnih.gov For example, the enantiomers of 1,3-dimethylbutylamine (B105974) have been successfully resolved on coated polysaccharide-based CSPs. yakhak.org Similarly, various aliphatic amines have been separated as their trifluoroacetyl derivatives on derivatized cyclodextrin GC columns. nih.gov

Based on these established methods, a hypothetical chiral HPLC separation of this compound would likely utilize a cellulose-based column with a hexane/isopropanol mobile phase containing a basic additive. The resulting chromatogram would show two distinct peaks, allowing for the calculation of the enantiomeric excess (ee) of the sample. For a chiral GC method, the amine would first be derivatized with TFAA, and the resulting amides would be separated on a cyclodextrin column, providing distinct retention times for the (R)- and (S)-enantiomers.

Data Tables

The following data tables present hypothetical but scientifically plausible chromatographic conditions and expected results for the enantiomeric separation of this compound, based on methods reported for similar compounds.

Table 1: Illustrative Chiral HPLC Parameters for this compound Enantioseparation

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 215 nm
Hypothetical Retention Time (Enantiomer 1) 9.2 min
Hypothetical Retention Time (Enantiomer 2) 11.5 min
Hypothetical Resolution (Rs) >1.5

Table 2: Illustrative Chiral GC Parameters for Derivatized this compound Enantioseparation

ParameterValue
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Column CHIRALDEX G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.12 µm film thickness
Carrier Gas Helium
Inlet Temperature 240 °C
Oven Program 90 °C (hold 1 min), ramp to 160 °C at 3 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hypothetical Retention Time (R)-derivative 15.4 min
Hypothetical Retention Time (S)-derivative 15.9 min
Hypothetical Resolution (Rs) >1.7

These tables exemplify the kind of data acquired during the chiral chromatographic analysis of this compound. The successful development of such separation methods is a prerequisite for any research that investigates the stereospecific synthesis, activity, or properties of this compound.

Theoretical and Computational Chemistry Studies of 2 Methoxypentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Methoxypentan-1-amine. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's orbitals and charge distribution, which are key determinants of its reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comkg.ac.rs A smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom in the primary amine group, as it is the most electron-rich and highest-energy site. The LUMO, conversely, would be distributed across the antibonding σ* orbitals of the C-N and C-O bonds.

Table 1: Representative Frontier Orbital Energies for Aliphatic Amino Ethers This table presents typical values inferred from computational studies on analogous molecules. Actual values for this compound require specific calculation.

ParameterTypical Energy Value (eV)Implication for Reactivity
EHOMO~ -6.3Indicates moderate electron-donating ability (nucleophilicity), centered on the amine group.
ELUMO~ 1.8Suggests a low propensity to accept electrons; reactions as an electrophile are unlikely.
HOMO-LUMO Gap (ΔE)~ 8.1A large gap indicates high kinetic stability and lower chemical reactivity, characteristic of saturated aliphatic compounds. irjweb.comwuxibiology.com

The distribution of electron density within a molecule governs its electrostatic interactions. Methods like Mulliken population analysis or schemes based on fitting the molecular electrostatic potential (MEP) are used to assign partial atomic charges. researchgate.netnih.govrsc.org These charges help identify the electrophilic and nucleophilic sites within a molecule. rsc.org

In this compound, the nitrogen and oxygen atoms are the most electronegative centers. Consequently, they draw electron density away from the adjacent carbon and hydrogen atoms, resulting in a polarized structure. The nitrogen atom of the primary amine and the oxygen atom of the methoxy (B1213986) group will bear significant partial negative charges, while the hydrogen atoms of the amine group and the carbon atoms bonded to N and O will carry partial positive charges.

The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red) would be concentrated around the lone pairs of the nitrogen and oxygen atoms, highlighting them as the primary sites for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) would be found around the amine hydrogens, making them sites for nucleophilic interaction or hydrogen bond acceptance.

Table 2: Expected Partial Atomic Charges for this compound This table presents expected charge distribution based on general principles of electronegativity and computational studies of similar functional groups. researchgate.netntu.edu.tw

Atom/GroupExpected Partial ChargeChemical Significance
Amine Nitrogen (N)Strongly NegativePrimary nucleophilic and basic center; hydrogen bond acceptor.
Ether Oxygen (O)NegativeSecondary nucleophilic/basic site; hydrogen bond acceptor.
Amine Hydrogens (H-N)PositiveAcidic protons; hydrogen bond donor sites.
C1 (adjacent to N)Slightly PositiveActivated by the electron-withdrawing amine group.
C2 (adjacent to O)PositiveActivated by the electron-withdrawing methoxy group.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentane (B18724) chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the dominant conformation can dictate the molecule's physical properties and reactive encounters. researchgate.net

The conformational landscape of this compound is determined by rotations around its single bonds. Key dihedral angles include the C1-C2, C2-C3, C3-C4, and C2-O bonds. The relative stability of different conformers is governed by a balance of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding.

A significant interaction is the potential for an intramolecular hydrogen bond between the amine group (-NH₂) as a donor and the methoxy oxygen as an acceptor. This would lead to a folded, or gauche, conformation being particularly stable. However, steric repulsion between the propyl chain and the aminomethyl group can favor more extended, anti, conformations. Computational studies on α-alkoxy substituted systems suggest that dipole-dipole repulsion between C=N and C-O bonds can significantly influence conformational preference in transition states, an effect that would also be present in the ground state of the amine. nih.gov

Table 3: Plausible Low-Energy Conformers of this compound This table outlines likely stable conformers based on stereoelectronic principles. Relative energies are illustrative.

ConformerDescriptionKey Stabilizing/Destabilizing FactorsEstimated Relative Energy (kcal/mol)
Folded (Gauche)The N-C1-C2-O dihedral angle is ~60°, allowing for an intramolecular H-bond.Stabilized by N-H···O hydrogen bond; some steric strain.0.0 (most stable)
Extended (Anti)The N-C1-C2-O dihedral angle is ~180°.Minimizes steric repulsion; lacks intramolecular H-bond stabilization.0.5 - 1.5
Other Gauche/Anti CombinationsVarious combinations of rotations along the C2-C3-C4-C5 backbone.Balance of steric hindrance and weak van der Waals forces.> 1.0

Molecular dynamics (MD) simulations can be used to explore the conformational space over time, revealing the dynamics of interconversion between stable states and providing a time-averaged picture of the molecular structure. tandfonline.com

The solvent environment can have a profound impact on the conformational equilibrium of a molecule. acs.orgresearchgate.net For this compound, the choice of solvent would significantly influence the preference for folded versus extended forms.

In non-polar solvents (e.g., hexane): The intramolecular hydrogen bond in the folded conformer would be relatively strong, as there is no competition from the solvent. This would likely make the folded form the dominant species.

In polar aprotic solvents (e.g., DMSO, THF): These solvents can act as hydrogen bond acceptors but not donors. They may slightly destabilize the intramolecular hydrogen bond by interacting with the amine protons, but the effect might be modest.

In polar protic solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. researchgate.net They can form strong hydrogen bonds with both the amine and ether functionalities of this compound. This intermolecular hydrogen bonding would compete directly with and weaken the intramolecular hydrogen bond, leading to a higher population of more extended, solvent-exposed conformations. uchile.cl

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for mapping the potential energy surface of a chemical reaction, identifying intermediates, and characterizing the structure and energy of transition states. acs.orgresearchgate.net For this compound, key reactions include its formation via reductive amination and its participation as a nucleophile.

The reductive amination of a ketone (e.g., 2-pentanone) with ammonia (B1221849), followed by methylation of the oxygen, is a plausible synthetic route. Computational studies of reductive amination have detailed the mechanism, which typically proceeds through several steps. nih.govnih.govrsc.org

Hemiaminal Formation: The amine nucleophile attacks the carbonyl carbon of the ketone to form a tetrahedral intermediate known as a hemiaminal.

Dehydration: The hemiaminal eliminates a molecule of water to form a protonated imine (iminium ion). This step is often the rate-determining step and can be facilitated by an acid catalyst. rsc.org

Reduction: A hydride source (e.g., from a borohydride (B1222165) reagent) reduces the iminium ion to the final amine product.

DFT calculations can model the energy profile of this entire process, determining the activation barriers for each step. rsc.orgacs.org Theoretical modeling of the reaction between N-acyloxy-N-alkoxyamides and nucleophiles has shown that the presence of an alkoxy group can stabilize positive charge buildup on the nitrogen in the transition state, influencing the reaction barrier. arkat-usa.org A similar effect would be expected for reactions where the amine of this compound acts as a nucleophile, with the adjacent methoxy group providing stereoelectronic influence on the transition state.

Table 4: Summary of a Modeled Reaction Pathway: Reductive Amination This table outlines the key stages and intermediates in a representative reaction, as elucidated by computational studies on analogous systems. nih.govrsc.org

Reaction StepKey SpeciesComputational Insight
1. Nucleophilic AttackReactants → Hemiaminal IntermediateBarrier is lowered by explicit solvent coordination (e.g., water) or acid catalysis. rsc.org
2. DehydrationHemiaminal → Iminium Ion + H₂OOften the rate-determining step; transition state involves proton transfers and C-O bond cleavage. rsc.org
3. ReductionIminium Ion → Product AmineTransition state involves hydride transfer from the reducing agent to the iminium carbon. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

6.3.1. Activation Energy Barriers 6.3.2. Prediction of Reaction Selectivity 6.4. Predictive Modeling for Reactivity and Selectivity nih.gov 6.4.1. Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactions 6.4.2. Rational Design of New Transformations

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Research Directions and Unexplored Avenues for 2 Methoxypentan 1 Amine

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of chiral amines is a cornerstone of modern organic chemistry, with significant applications in the pharmaceutical and agrochemical industries. researchgate.netnih.gov For 2-Methoxypentan-1-amine, future research should prioritize the development of synthetic routes that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry. rsc.orgcitedrive.com

Current methodologies for producing chiral amines often rely on classical techniques that may involve harsh reagents or generate significant waste. researchgate.net Future synthetic strategies for this compound could explore more sustainable alternatives. One promising avenue is the use of biocatalysis, particularly employing amine transaminases. acs.org These enzymes can facilitate the asymmetric synthesis of chiral amines from corresponding ketones, often with high enantioselectivity and under mild, aqueous conditions. acs.org Another approach is the asymmetric hydrogenation of a suitable imine precursor, a method known for its high efficiency and atom economy. nih.gov

Furthermore, the principles of green chemistry can be integrated through the use of deep eutectic solvents (DESs) as reaction media, which are biodegradable and can enhance reaction rates. mdpi.com Flow chemistry also presents an opportunity for a more controlled, scalable, and safer synthesis process.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Key Research Focus
Biocatalytic Transamination High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.org Discovery and engineering of specific transaminases, process optimization.
Asymmetric Hydrogenation High efficiency, atom economy, potential for large-scale production. nih.gov Development of novel chiral catalysts, optimization of reaction conditions.
Use of Chiral Auxiliaries Established methodology, high stereocontrol. sigmaaldrich.com Design of easily recyclable auxiliaries, development of milder cleavage conditions.

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for process intensification. | Reactor design, optimization of flow parameters. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound, possessing both a primary amine and an ether linkage, offers a rich playground for exploring novel reactivity. The primary amine group is a versatile handle for a multitude of chemical transformations. Beyond standard N-alkylation and acylation reactions, future research could delve into its use in more complex, multicomponent reactions to rapidly build molecular complexity.

The presence of the methoxy (B1213986) group at the C2 position could exert significant stereoelectronic effects on the reactivity of the amine. For instance, it may influence the pKa of the amine or direct metal-catalyzed C-H activation at a specific position within the molecule. The potential for intramolecular reactions, where the ether oxygen participates in a transformation at the amine or another part of the molecule, is another area ripe for investigation.

Moreover, the development of methods for the selective cleavage or modification of the ether group while preserving the chiral amine functionality would significantly expand the synthetic utility of this compound as a chiral building block. Research into the oxidative kinetic resolution of N-alkoxy amines is an emerging area that could be adapted to this specific molecule, offering a catalytic route to highly enantioenriched derivatives. acs.org

Innovative Applications in Catalysis and Asymmetric Synthesis

The chirality of this compound makes it an attractive candidate for applications in asymmetric catalysis. Chiral primary amines and their derivatives have been successfully employed as organocatalysts in a wide array of chemical reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions. researchgate.netrsc.orgalfachemic.com These catalysts operate by forming chiral enamines or iminium ions with substrates, effectively controlling the stereochemical outcome of the reaction. alfachemic.comnih.gov

Future research should focus on synthesizing derivatives of this compound and evaluating their efficacy as organocatalysts. The methoxy group could play a crucial role in enhancing catalytic activity and selectivity through secondary interactions in the transition state. Additionally, this compound could serve as a chiral ligand for transition metal catalysts. The coordination of both the amine and the ether oxygen to a metal center could create a well-defined and rigid chiral environment, ideal for asymmetric transformations such as hydrogenations, cross-coupling reactions, and allylic substitutions. sigmaaldrich.com

The use of chiral alkoxy amines in asymmetric synthesis has been demonstrated, for instance, in the alkylation of metalloenamines to produce chiral aldehydes with significant enantiomeric excess. uoa.gr This precedent strongly suggests the potential of this compound in similar applications.

Table 2: Potential Catalytic Applications of this compound

Application Area Role of this compound Potential Reactions
Organocatalysis Chiral catalyst or precatalyst. carloneresearch.eu Asymmetric Michael additions, Mannich reactions, Aldol reactions. alfachemic.com
Transition Metal Catalysis Chiral ligand. Asymmetric hydrogenation, C-N cross-coupling, allylic alkylation. rsc.org

| Asymmetric Synthesis | Chiral auxiliary or building block. sigmaaldrich.com | Asymmetric alkylations, synthesis of chiral amino alcohols. uow.edu.aunih.gov |

Integration into Emerging Fields of Chemical Science and Technology

The unique structural features of this compound could be leveraged in several emerging areas of chemical science and technology. In materials science, it could be explored as a chiral monomer for the synthesis of novel polymers. The resulting polymers could possess interesting properties such as chiroptical activity or the ability to act as a stationary phase for chiral chromatography. The primary amine functionality allows for its incorporation into various polymer backbones, including polyamides and polyimides.

In the realm of medicinal chemistry, while avoiding specific therapeutic claims, the this compound scaffold could be of interest as a fragment for the design of new bioactive molecules. Chiral amines are prevalent in many pharmaceuticals, and the introduction of an alkoxy group can modulate properties such as lipophilicity and metabolic stability. nih.govrsc.org For instance, related 2-alkoxy-3-amino-3-arylpropan-1-ols have been investigated for their biological activities. nih.gov

Furthermore, in the field of supramolecular chemistry, this compound could be used to construct chiral host-guest systems or self-assembled monolayers on surfaces, with potential applications in sensing and enantioselective separations. The development of tandem reaction strategies for the efficient synthesis of complex molecules with significant pharmacological activities is an area of intense interest, and simple building blocks like this compound could play a role in these advanced synthetic sequences. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.